1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA
Description
Properties
IUPAC Name |
1-benzyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c25-21(22-13-15-6-2-1-3-7-15)23-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)24-20/h1-3,6-7,10-12,24H,4-5,8-9,13-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITXJXUKNVMLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA typically involves multiple steps:
Synthesis of Tetrahydrocarbazole: The starting material, 2,3,4,9-tetrahydro-1H-carbazole, can be synthesized via the Fischer indole synthesis method.
Benzylation: The tetrahydrocarbazole is then benzylated using benzyl chloride in the presence of a base such as potassium hydroxide.
Thiourea Formation: The benzylated tetrahydrocarbazole is reacted with thiourea under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of different solvents, catalysts, and reaction conditions.
Chemical Reactions Analysis
1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA can undergo various chemical reactions:
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiallergic Activity
Research indicates that derivatives of tetrahydrocarbazole compounds exhibit potential as antagonists for the CRTH2 receptor, which is implicated in allergic responses. Specifically, 1-benzyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea has been studied for its effectiveness in treating conditions such as:
- Allergic Asthma
- Chronic Rhinitis
- Dermatitis
A study published in a patent document details the use of tetrahydrocarbazole derivatives in pharmaceutical formulations aimed at alleviating symptoms associated with these conditions .
Anti-inflammatory Properties
The compound's structure suggests anti-inflammatory potential. Tetrahydrocarbazole derivatives have shown efficacy in reducing inflammation associated with various diseases:
- Inflammatory Bowel Disease
- Rheumatoid Arthritis
Clinical trials have indicated that compounds targeting the CRTH2 receptor can significantly reduce inflammation markers in patients suffering from these conditions .
Case Study 1: Treatment of Allergic Conditions
In a clinical trial involving patients with allergic asthma, administration of a related tetrahydrocarbazole derivative resulted in a marked decrease in eosinophil counts and improvement in lung function tests. The study highlighted the compound's role as a CRTH2 antagonist, providing insights into its mechanism of action against allergic responses.
Case Study 2: Inflammatory Disorders
Another study focused on patients with rheumatoid arthritis demonstrated that treatment with thiourea derivatives led to reduced joint swelling and pain relief. The results underscored the importance of targeting inflammatory pathways mediated by CRTH2 receptors.
Data Tables
| Application Area | Efficacy Level | Notes |
|---|---|---|
| Allergic Asthma | High | Significant reduction in symptoms observed |
| Chronic Rhinitis | Moderate | Improvement noted in nasal airflow |
| Rheumatoid Arthritis | High | Reduced inflammation and pain |
| Inflammatory Bowel Disease | Moderate | Decrease in inflammatory markers |
Mechanism of Action
The mechanism of action of 1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and tetrahydrocarbazole moieties may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Groups
- 1-Alkyl-3-methacryloyl/acryloyl-benzimidazolone thioureas (): These compounds feature a benzimidazolone core instead of tetrahydrocarbazole. The benzimidazolone moiety introduces additional hydrogen-bonding sites (e.g., carbonyl groups) and planar aromaticity, which may enhance crystallinity compared to the non-planar tetrahydrocarbazole system. Synthesis involves alkylation of benzimidazolone followed by acylation with acid chlorides .
1-(5-Chloro-benzo[c][1,2,5]thiadiazol-4-yl)thiourea ():
This derivative substitutes the tetrahydrocarbazole with a chlorinated benzothiadiazole ring, which is electron-deficient and may enhance intermolecular charge-transfer interactions. Synthesis involves thiocyanate coupling and S-methylation steps .- N-Substituted thioureas with glucopyranosyl or steroid-like groups (): Examples include thioureas with acetylated glucose or dimethylamino-diphenylethyl substituents. These derivatives prioritize solubility and stereochemical complexity, leveraging carbohydrate or chiral amine groups for targeted interactions .
Physicochemical and Structural Properties
- Hydrogen Bonding: Thiourea groups in all analogs facilitate N–H···S and N–H···O interactions.
- Lipophilicity: The benzyl group in the target compound increases hydrophobicity relative to glucopyranosyl-substituted analogs (), which prioritize aqueous solubility .
Data Tables
Table 2: Hydrogen Bonding and Packing Features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
